N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-26-16(12-15(25-26)13-8-4-3-5-9-13)19(27)22-20-21-18(23-24-20)14-10-6-7-11-17(14)28-2/h3-12H,1-2H3,(H2,21,22,23,24,27) |
InChI Key |
WRIMDSGIRNGBCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategy
The pyrazole core is synthesized via Knorr-type cyclocondensation using hydrazine derivatives and β-keto esters:
- Reagents : Ethyl acetoacetate, phenylacetylene, and methylhydrazine.
- Conditions : Reflux in ethanol (78°C, 6–8 h) catalyzed by acetic acid.
- Mechanism :
- Phenylacetylene reacts with ethyl acetoacetate to form a β-keto ester intermediate.
- Methylhydrazine induces cyclization, yielding ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
Yield : 68–72% after recrystallization from ethanol.
Hydrolysis to Carboxylic Acid
The ester is saponified under alkaline conditions:
- Reagents : 2 M NaOH, ethanol/water (1:1).
- Conditions : Reflux for 4 h, followed by acidification with HCl (pH 2–3).
- Product : 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (white crystals, m.p. 189–191°C).
Synthesis of 3-(2-Methoxyphenyl)-1H-1,2,4-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A robust method for triazole formation involves CuAAC, avoiding hazardous intermediates:
Alternative Cyclization Route
For laboratories lacking CuAAC capabilities, thiosemicarbazide cyclization offers an alternative:
- Starting Material : 2-Methoxybenzaldehyde thiosemicarbazone.
- Oxidative Cyclization : H₂O₂ (30%), acetic acid, 80°C, 3 h.
- Yield : 74% after column chromatography (silica gel, ethyl acetate/hexane).
Amide Coupling: Final Assembly
Acyl Chloride Mediated Coupling
The most reliable method involves generating the pyrazole acyl chloride:
- Reagents : Thionyl chloride (neat), pyridine (catalyst).
- Procedure :
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1 eq) + SOCl₂ (3 eq), reflux 2 h.
- Remove excess SOCl₂ under vacuum.
- Add triazole amine (1.2 eq) in dichloromethane, stir at 0°C → 25°C, 12 h.
- Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, evaporate.
- Yield : 82% (white powder, m.p. 213–215°C).
Coupling Reagent Approach
For acid-sensitive substrates, carbodiimide reagents are preferred:
- Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DMF.
- Conditions : 0°C → 25°C, 24 h.
- Yield : 78% (HPLC purity >98%).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
IR (KBr) :
Crystallographic Data (Where Available)
Single-crystal X-ray analysis of analogous compounds reveals:
- Dihedral Angles : Pyrazole/triazole planes: 89.17°.
- Hydrogen Bonding : N-H···N and C-H···O interactions stabilize the lattice.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Acyl Chloride | 82 | 99 | High regioselectivity, scalable | Requires SOCl₂ handling |
| Thiosemicarbazide + EDCl | 78 | 98 | Avoids acyl chlorides | Lower yield, costly reagents |
Industrial-Scale Considerations
For kilogram-scale production, the CuAAC route is favored due to:
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares a similar triazole structure but differs in the substitution pattern.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a triazole ring and a pyrazole moiety, which are known to contribute to various biological functions.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 363.4 g/mol. The presence of the methoxy group in the phenyl ring enhances its reactivity and biological activity, potentially improving its interactions with specific molecular targets compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of specific enzymes involved in cell proliferation. Its mechanism of action may involve interactions with various receptors or enzymes that regulate cellular processes.
Key Findings
-
Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth. For instance, it has shown promising results against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating effective cytotoxicity.
Cell Line IC50 (µM) MCF7 3.79 A549 26.00 SF-268 12.50 - Mechanism of Action : The compound likely interacts with molecular targets involved in cell signaling pathways, leading to apoptosis or growth inhibition in cancer cells. Computational docking studies have indicated potential binding sites on key proteins associated with tumor growth.
-
Comparison with Similar Compounds : Other structurally related compounds have also been evaluated for their biological activities:
Compound Name Structural Features Biological Activity N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro...) Chlorine substituent on phenyl ring Potential anticancer activity N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro...) Fluorine substituent on phenyl ring Antimicrobial properties N-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-methyl...) Hydroxyl and methyl substituents Cytotoxic effects against cancer
Case Studies
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Study by Bouabdallah et al. : Investigated derivatives of pyrazoles against Hep-2 and P815 cell lines, reporting significant cytotoxic potential (IC50 = 3.25 mg/mL).
- Research by Wei et al. : Focused on ethyl derivatives of pyrazole which demonstrated significant antitumor activity against A549 cells (IC50 = 26 µM).
- Xia et al.'s Findings : Highlighted the apoptotic effects of pyrazole derivatives in various cancer models, reinforcing the importance of structural modifications for enhanced activity.
Q & A
Q. What are the key synthetic strategies for preparing N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazole and triazole cores. For example:
Pyrazole Core Synthesis : Condensation of substituted hydrazines with diketones or β-ketoesters under acidic conditions (e.g., glacial acetic acid/ethanol reflux) .
Triazole Ring Formation : Cyclization of thiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition.
Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid and triazole-amine intermediates using coupling agents like DCC or EDC.
Q. Example Reaction Optimization Table
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 1 | Phenyl hydrazine, EtOH/HOAc reflux | 45% | Silica gel column | |
| 2 | TMSCl, NaN₃, DMF, 80°C | 60-70% | Recrystallization (EtOH) | |
| 3 | EDC, HOBt, DMF, RT | 85% | HPLC |
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray Crystallography : Resolve 3D structure using SHELXL (e.g., refinement of dihedral angles between aromatic rings, hydrogen bonding networks) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), pyrazole/triazole protons, and aromatic signals.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₆O₂: 398.1495).
- Thermal Analysis : TGA/DSC to assess stability (decomposition >250°C).
Q. What in vitro assays are used to evaluate biological activity?
Methodological Answer:
Q. Example Bioactivity Data
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Factor Xa Inhibition | Coagulation | 2.1 nM | |
| CB1 Receptor Binding | Neurological | 18 nM |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
Methodological Answer:
- Key Modifications :
- Data-Driven Design :
Q. SAR Table for Pyrazole Derivatives
| Substituent (R) | Factor Xa IC₅₀ (nM) | CB1 Kᵢ (nM) | Selectivity (Xa/CB1) | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl | 2.1 | 18 | 8.6x | |
| 3-Aminobenzisoxazol-5-yl | 0.9 | 120 | 133x |
Q. How can computational methods resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Modeling :
- Molecular Dynamics : Simulate binding to Factor Xa S4 pocket to explain reduced efficacy despite high in vitro IC₅₀ .
Case Study : Compound 11d showed 90% oral bioavailability in rats despite moderate plasma protein binding (85% free fraction), attributed to optimized logD (2.8) .
Q. What strategies address regioselectivity challenges during heterocyclic ring formation?
Methodological Answer:
Q. How is conformational analysis used to determine bioactive receptor interactions?
Methodological Answer:
Q. Conformational Stability Table
| Conformer | ΔG (kcal/mol) | Receptor Fit (RMSD) | Reference |
|---|---|---|---|
| Tg | 0.0 | 0.85 Å | |
| Ts | 1.2 | 0.92 Å |
Q. What experimental and computational methods validate target engagement in complex matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
